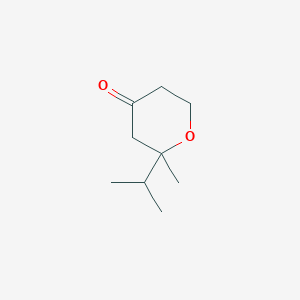
2-Isopropyl-2-methyldihydro-2H-pyran-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Isopropyl-2-methyldihydro-2H-pyran-4(3H)-one is an organic compound belonging to the class of dihydropyrans It is characterized by a six-membered ring containing one oxygen atom and a ketone functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-2-methyldihydro-2H-pyran-4(3H)-one can be achieved through several methods. One common approach involves the cyclization of suitable precursors under acidic or basic conditions. For example, the reaction of 4-hydroxy-2-methyl-2-pentene with an acid catalyst can lead to the formation of the desired dihydropyran derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, precise temperature control, and the employment of specific catalysts to enhance the reaction rate and selectivity.
化学反応の分析
Types of Reactions
2-Isopropyl-2-methyldihydro-2H-pyran-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxygen atom in the ring can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides, amines, or thiols can be employed under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Alcohols.
Substitution: Various substituted dihydropyran derivatives.
科学的研究の応用
2-Isopropyl-2-methyldihydro-2H-pyran-4(3H)-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving dihydropyran derivatives.
Industry: Used in the production of fine chemicals and as a building block for various industrial products.
作用機序
The mechanism of action of 2-Isopropyl-2-methyldihydro-2H-pyran-4(3H)-one involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes that catalyze reactions involving dihydropyran derivatives. The pathways involved may include oxidation-reduction reactions, nucleophilic substitutions, and other transformations that modify the structure of the compound.
類似化合物との比較
Similar Compounds
2-Methyltetrahydrofuran: A similar compound with a five-membered ring containing one oxygen atom.
2,3-Dihydropyran: Another related compound with a six-membered ring but lacking the isopropyl and methyl substituents.
Uniqueness
2-Isopropyl-2-methyldihydro-2H-pyran-4(3H)-one is unique due to its specific substituents (isopropyl and methyl groups) and the presence of a ketone functional group
特性
分子式 |
C9H16O2 |
|---|---|
分子量 |
156.22 g/mol |
IUPAC名 |
2-methyl-2-propan-2-yloxan-4-one |
InChI |
InChI=1S/C9H16O2/c1-7(2)9(3)6-8(10)4-5-11-9/h7H,4-6H2,1-3H3 |
InChIキー |
RLNVAJHMPHWPCZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1(CC(=O)CCO1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


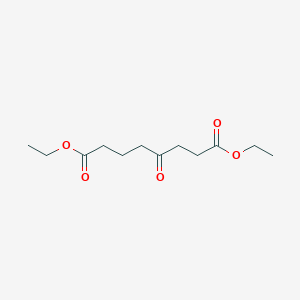
![2,2,5-trimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B13681106.png)
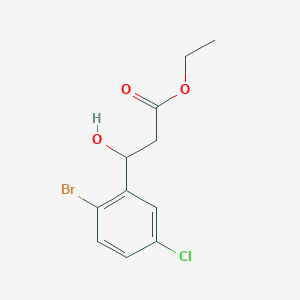
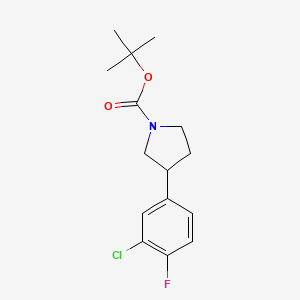
![1-Boc-3-[3-(trifluoromethyl)phenethyl]piperidine-3-carboxylic Acid](/img/structure/B13681129.png)
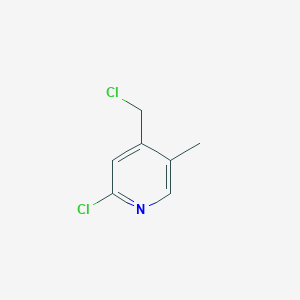
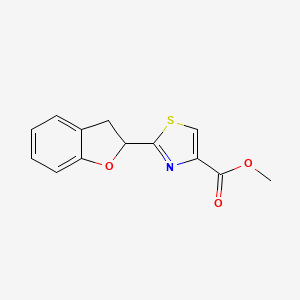
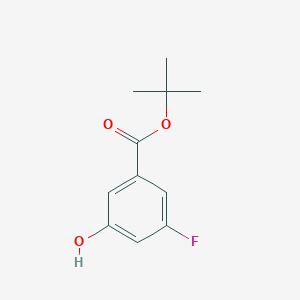
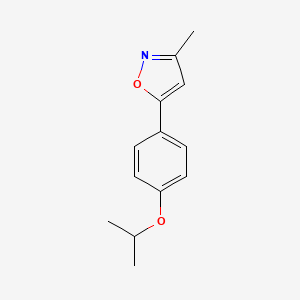
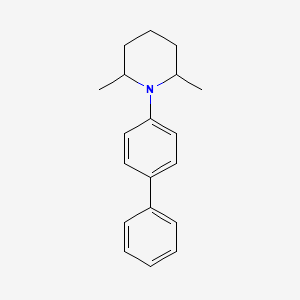
![2-[[(6-Bromo-2-pyridyl)oxy]methyl]-5-chloropyridine](/img/structure/B13681169.png)
![(S)-2-(Boc-amino)-3,3-dicyclopropyl-N-[4-[3,5-dimethyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-4-pyrazolyl]phenyl]propanamide](/img/structure/B13681181.png)
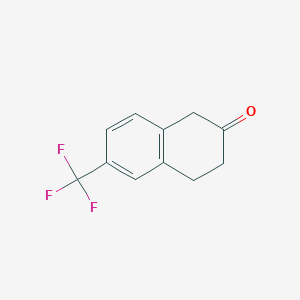
![5-Methoxy-2-(p-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13681187.png)
